

# Application Note: Structural Elucidation of Brachyoside B using NMR and Mass Spectrometry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Brachyoside B*

Cat. No.: *B12338390*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Brachyoside B** is a cycloartane-type triterpenoid saponin isolated from species of the *Astragalus* genus, plants with a long history in traditional medicine. The structural characterization of such natural products is fundamental for understanding their biological activity and potential therapeutic applications. This application note provides a detailed protocol for the analysis of **Brachyoside B** using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), presenting key spectroscopic data for its unambiguous identification.

## Introduction

Triterpenoid saponins from *Astragalus* species are known for their diverse biological activities. **Brachyoside B**, a glycoside of cycloastragenol, has been a subject of interest for its potential pharmacological properties. Accurate structural elucidation is the first critical step in the drug discovery process. This document outlines the analytical workflow for isolating and characterizing **Brachyoside B**, with a focus on the interpretation of its NMR and mass spectrometry data.

## Data Presentation

## Mass Spectrometry Data

High-resolution mass spectrometry is employed to determine the elemental composition and exact mass of **Brachyoside B**. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar, non-volatile molecules like saponins.

Table 1: High-Resolution Mass Spectrometry Data for **Brachyoside B**

Ion	Calculated m/z	Observed m/z	Molecular Formula
[M+Na] <sup>+</sup>	675.4033	675.4030	C <sub>36</sub> H <sub>60</sub> O <sub>10</sub> Na
[M-H] <sup>-</sup>	651.4058	651.4052	C <sub>36</sub> H <sub>59</sub> O <sub>10</sub>

## NMR Spectroscopic Data

The structural backbone and glycosidic linkages of **Brachyoside B** are elucidated through a combination of one-dimensional (<sup>1</sup>H and <sup>13</sup>C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The data presented here were acquired in pyridine-d<sub>5</sub>.

Table 2: <sup>1</sup>H NMR (500 MHz, C<sub>5</sub>D<sub>5</sub>N) Spectroscopic Data for **Brachyoside B**

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
Aglycone			
1	0.85	m	
2	1.80	m	
3	3.45	dd	11.0, 4.5
4	1.50	m	
5	1.15	m	
6	4.30	br d	5.0
7	1.95	m	
8	1.65	m	
10	-	-	
11	1.60	m	
12	2.10	m	
13	-	-	
14	-	-	
15	2.25	m	
16	4.90	br s	
17	2.55	m	
18-Me	1.18	s	
19a	0.35	d	4.0
19b	0.65	d	4.0
21-Me	1.35	s	
22	1.70	m	
23	2.05	m	

24	4.15	t	7.0
26-Me	1.25	s	
27-Me	1.28	s	
28-Me	0.95	s	
29-Me	1.05	s	
30-Me	1.15	s	
Glucosyl Moiety			
1'	4.95	d	7.5
2'	4.10	dd	8.5, 7.5
3'	4.25	t	8.5
4'	4.35	t	8.5
5'	3.90	m	
6'a	4.45	dd	11.5, 5.5
6'b	4.30	dd	11.5, 2.5

Table 3:  $^{13}\text{C}$  NMR (125 MHz,  $\text{C}_5\text{D}_5\text{N}$ ) Spectroscopic Data for **Brachyoside B**

Position	$\delta C$ (ppm)	Position	$\delta C$ (ppm)
Aglycone	Glucosyl Moiety		
1	32.1	1'	106.5
2	30.5	2'	75.4
3	90.1	3'	78.6
4	40.5	4'	71.8
5	48.2	5'	78.2
6	78.9	6'	62.9
7	46.1		
8	45.8		
9	20.3		
10	26.8		
11	27.1		
12	34.5		
13	49.5		
14	53.2		
15	36.4		
16	72.5		
17	56.8		
18	17.9		
19	29.9		
20	88.1		
21	27.8		
22	35.1		

23	24.2
24	85.3
25	72.8
26	28.1
27	26.5
28	16.2
29	21.3
30	26.2

## Experimental Protocols

### Sample Preparation

- Isolation: **Brachyoside B** is isolated from the dried and powdered aerial parts of Astragalus species. The plant material is extracted with methanol, and the resulting extract is subjected to a series of chromatographic separations, typically including column chromatography on silica gel and reversed-phase (C18) HPLC to yield pure **Brachyoside B**.
- NMR Sample: Dissolve approximately 5-10 mg of purified **Brachyoside B** in 0.5 mL of deuterated pyridine (C<sub>5</sub>D<sub>5</sub>N). Transfer the solution to a 5 mm NMR tube.
- Mass Spectrometry Sample: Prepare a 1 mg/mL stock solution of **Brachyoside B** in methanol. For analysis, dilute the stock solution to a final concentration of 10 µg/mL with a 1:1 mixture of methanol and water containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

### NMR Spectroscopy

- Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- <sup>1</sup>H NMR:
  - Pulse sequence: zg30

- Number of scans: 16
- Spectral width: 12 ppm
- Acquisition time: 2.7 s
- Relaxation delay: 2.0 s
- $^{13}\text{C}$  NMR:
  - Pulse sequence: zgpg30
  - Number of scans: 1024
  - Spectral width: 240 ppm
  - Acquisition time: 1.1 s
  - Relaxation delay: 2.0 s
- 2D NMR (COSY, HSQC, HMBC):
  - Standard pulse programs available on the spectrometer software should be used.
  - Optimize spectral widths and acquisition times based on the  $^1\text{H}$  and  $^{13}\text{C}$  spectra.
  - For HMBC, a long-range coupling delay (d6) of 60-80 ms is typically used to observe correlations over 2-3 bonds.

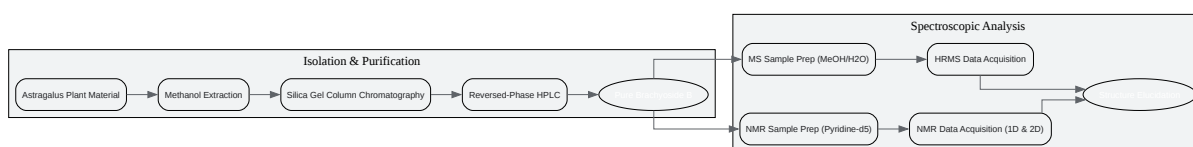
## High-Resolution Mass Spectrometry (HRMS)

- Instrument: A Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer coupled to a UHPLC system.
- Ionization Source: Electrospray Ionization (ESI)
- Ionization Mode: Positive and Negative
- Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Mass Range: m/z 100-1000
- Data Acquisition: Full scan mode with a resolution of at least 20,000.

## Visualizations

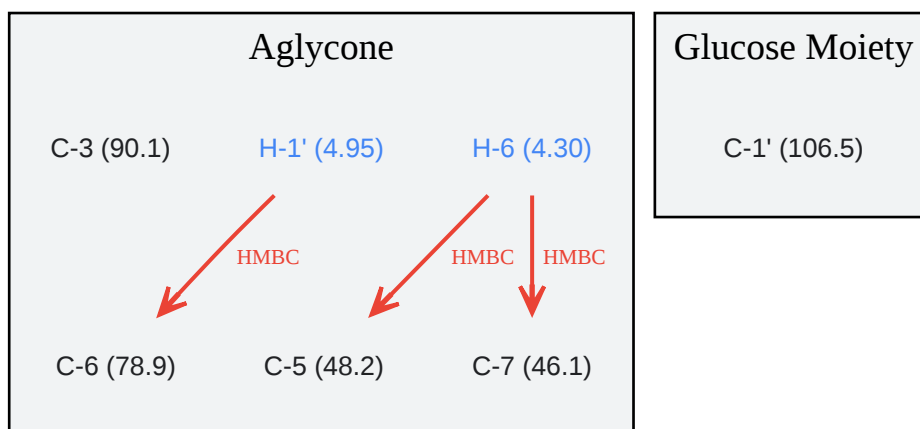
### Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation and structural elucidation of **Brachyoside B**.

## Key HMBC Correlations in Brachyoside B



[Click to download full resolution via product page](#)

Caption: Key HMBC correlations confirming the glycosylation site of **Brachyoside B**.

## Conclusion

The combination of high-resolution mass spectrometry and a suite of NMR experiments provides a robust methodology for the structural elucidation of **Brachyoside B**. The data and protocols presented herein serve as a comprehensive guide for researchers in natural product chemistry and drug development, enabling the confident identification of this and structurally related compounds. This analytical framework is essential for advancing the study of the therapeutic potential of saponins from *Astragalus* and other medicinal plants.

- To cite this document: BenchChem. [Application Note: Structural Elucidation of Brachyoside B using NMR and Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12338390#brachyoside-b-nmr-and-mass-spectrometry-analysis\]](https://www.benchchem.com/product/b12338390#brachyoside-b-nmr-and-mass-spectrometry-analysis)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)